
N-(5-bromopyridin-2-yl)-3,5-dimethyl-1,2-oxazole-4-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(5-Bromopyridin-2-yl)-3,5-dimethylisoxazole-4-sulfonamide is a compound that belongs to the class of sulfonamides, which are known for their diverse applications in medicinal chemistry. This compound features a bromopyridine moiety, a dimethylisoxazole ring, and a sulfonamide group, making it a unique structure with potential biological and chemical applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N-(5-Bromopyridin-2-yl)-3,5-dimethylisoxazole-4-sulfonamide typically involves the reaction of 5-bromopyridine-2-amine with 3,5-dimethylisoxazole-4-sulfonyl chloride under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or toluene, with a base like triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems for reagent addition and product isolation can enhance the yield and purity of the final product.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups on the isoxazole ring, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can target the bromopyridine moiety, converting the bromine atom to a hydrogen atom or other substituents.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles like sodium azide or thiourea in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Major Products Formed:
- Oxidation products include carboxylic acids.
- Reduction products include dehalogenated derivatives.
- Substitution products vary depending on the nucleophile used, such as azides or thiols.
Applications De Recherche Scientifique
N-(5-Bromopyridin-2-yl)-3,5-dimethylisoxazole-4-sulfonamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor, particularly targeting kinases and other proteins involved in signal transduction pathways.
Medicine: Explored for its antimicrobial and anticancer properties, with studies focusing on its ability to inhibit the growth of bacterial and cancer cells.
Mécanisme D'action
The mechanism of action of N-(5-Bromopyridin-2-yl)-3,5-dimethylisoxazole-4-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to bind to the active site of enzymes and inhibit their activity. This inhibition can disrupt essential biological pathways, leading to the desired therapeutic effects .
Comparaison Avec Des Composés Similaires
- N-(5-Bromopyridin-2-yl)-2-bromoacetamide hydrobromide
- N-(Pyridin-2-yl)amides
- 3-Bromoimidazo[1,2-a]pyridines
Comparison: N-(5-Bromopyridin-2-yl)-3,5-dimethylisoxazole-4-sulfonamide is unique due to the presence of the isoxazole ring and the sulfonamide group, which confer distinct chemical and biological properties. Compared to N-(5-Bromopyridin-2-yl)-2-bromoacetamide hydrobromide, it has a more complex structure and potentially broader range of applications. The presence of the isoxazole ring differentiates it from N-(Pyridin-2-yl)amides and 3-Bromoimidazo[1,2-a]pyridines, providing additional sites for chemical modification and interaction with biological targets .
Propriétés
Formule moléculaire |
C10H10BrN3O3S |
|---|---|
Poids moléculaire |
332.18 g/mol |
Nom IUPAC |
N-(5-bromopyridin-2-yl)-3,5-dimethyl-1,2-oxazole-4-sulfonamide |
InChI |
InChI=1S/C10H10BrN3O3S/c1-6-10(7(2)17-13-6)18(15,16)14-9-4-3-8(11)5-12-9/h3-5H,1-2H3,(H,12,14) |
Clé InChI |
RLIWNBVERYBRCQ-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=NO1)C)S(=O)(=O)NC2=NC=C(C=C2)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


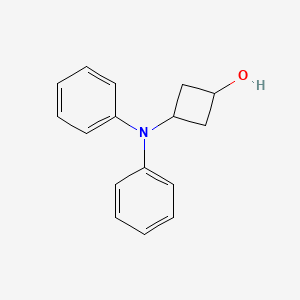
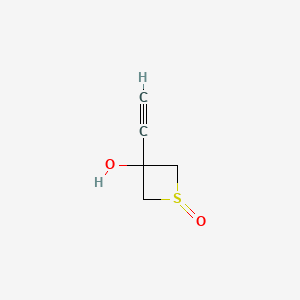
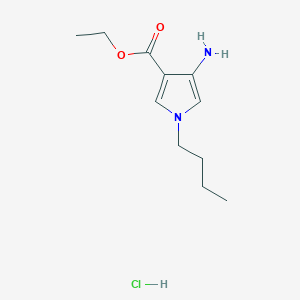
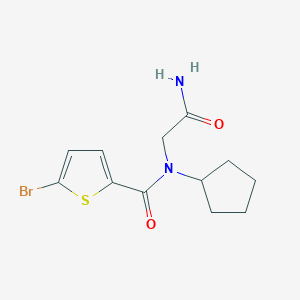
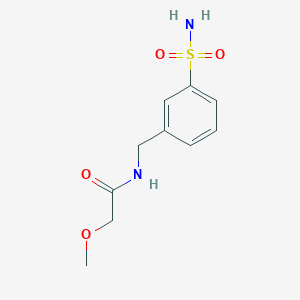
![9,10-Di-p-tolyl-10H-imidazo[1,2-a]naphtho[1,2-d]imidazole](/img/structure/B14899346.png)
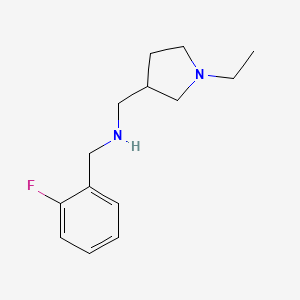
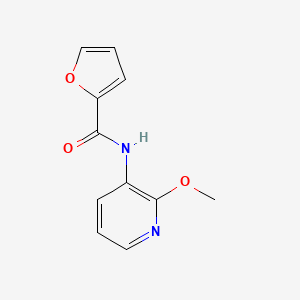

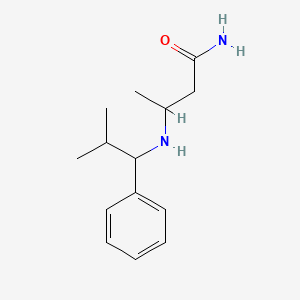

![Rel-1-cyclopropyl-8-fluoro-6-methoxy-7-((4aS,7aS)-octahydro-6H-pyrrolo[3,4-b]pyridin-6-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid dihydrochloride](/img/structure/B14899376.png)
![2-{[(E)-(5-nitrothiophen-2-yl)methylidene]amino}hexahydro-4,6-ethenocyclopropa[f]isoindole-1,3(2H,3aH)-dione](/img/structure/B14899377.png)

